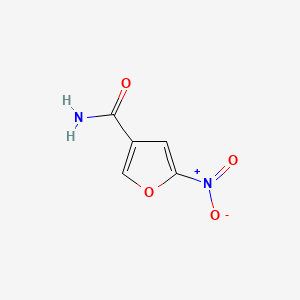![molecular formula C9H13NO3 B570881 Bicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 1365987-23-0](/img/structure/B570881.png)
Bicyclo[2.2.1]heptane-2,3-dicarboxamide
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane-2,3-dicarboxamide: is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of bicyclo[221]heptane, a structure characterized by a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One method involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium using an aluminum-nickel alloy catalyst.
Ammonolysis: Another method involves the reaction of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid anhydride with ammonia or ammonium hydroxide.
Industrial Production Methods: The industrial production of bicyclo[2.2.1]heptane-2,3-dicarboxamide often involves large-scale catalytic hydrogenation processes due to their high efficiency and yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group is replaced by other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions
Major Products Formed:
Oxidation: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Reduction: Bicyclo[2.2.1]heptane-2,3-diamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Bicyclo[2.2.1]heptane-2,3-dicarboxamide is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its rigid bicyclic structure can be used to probe the conformational preferences of proteins and nucleic acids.
Medicine: this compound derivatives have been investigated for their potential pharmacological activities. Some derivatives exhibit activity as opioid receptor antagonists, making them candidates for the development of new analgesics and treatments for opioid addiction.
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and resins. Its stability and structural properties contribute to the development of materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxamide and its derivatives often involves interactions with specific molecular targets. For example, as an opioid receptor antagonist, it binds to kappa-opioid receptors, blocking their activity and thereby modulating pain perception and other physiological responses. The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Bicyclo[2.2.1]heptane-2,3-diamine
- Bicyclo[2.2.1]heptane-2,3-dicarboximide
Comparison:
- Bicyclo[2.2.1]heptane-2,3-dicarboxamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its acid and amine counterparts.
- Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid is more acidic and can participate in different types of reactions, such as esterification.
- Bicyclo[2.2.1]heptane-2,3-diamine has a higher basicity and can form different types of coordination complexes.
- Bicyclo[2.2.1]heptane-2,3-dicarboximide is structurally similar but has different reactivity due to the imide functional group.
Propriétés
IUPAC Name |
bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h4-7H,1-3H2,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISHQZINOBKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286542 | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-10-8 | |
| Record name | MLS002667055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[2.2.1]heptane-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the rigid structure of bicyclo[2.2.1]heptane-2,3-dicarboxamide influence its proton affinity compared to more flexible alicyclic diamides?
A1: The research by [] demonstrates that the rigid bicyclo[2.2.1]heptane scaffold significantly impacts the proton affinity (PA) of this compound. Unlike more flexible alicyclic diamides, the bicyclic structure restricts conformational changes, forcing the two amide groups into a relatively fixed spatial orientation. This pre-organization facilitates the formation of an intramolecular proton bridge between the amide groups upon protonation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)



![4-[4-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]phenylazo]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B570815.png)

